molecular formula C6H8N2O2 B2555732 1-(4-hydroxy-1-methyl-1H-pyrazol-3-yl)ethanone CAS No. 95884-20-1

1-(4-hydroxy-1-methyl-1H-pyrazol-3-yl)ethanone

Cat. No. B2555732
CAS RN: 95884-20-1
M. Wt: 140.142
InChI Key: VEORKOPYFBOSIB-UHFFFAOYSA-N
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Description

“1-(4-hydroxy-1-methyl-1H-pyrazol-3-yl)ethanone” is a compound that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . Pyrazoles are known for their wide range of biological activities and are used in the development of new drugs .


Molecular Structure Analysis

The molecular structure of “1-(4-hydroxy-1-methyl-1H-pyrazol-3-yl)ethanone” would include a pyrazole ring, a methyl group attached to one of the nitrogen atoms in the ring, and a 4-hydroxyethanone group attached to the other nitrogen atom .

Scientific Research Applications

Antioxidant and Radical Scavenging Properties

  • Chromones and their derivatives, including pyrazol-3-yl)ethanone variants, are known for their significant antioxidant properties. They effectively neutralize active oxygen and interrupt free radical processes, potentially delaying or inhibiting cell impairment which leads to various diseases. This property is thought to contribute to their reported physiological activities, including anti-inflammatory, antidiabetic, antitumor, and anticancer effects (Yadav et al., 2014).

Cognitive and Memory Enhancement

  • Certain acetic ether derivatives of pyrazol-3-yl)ethanone have been studied for their potential in improving cognitive functions. They have shown promising results in enhancing learning and memory capabilities in experimental models, indicating their potential use in addressing memory reconstruction dysfunction (Zhang Hong-ying, 2012).

Biological Activity and Therapeutic Applications

  • Pyrazol-3-yl)ethanone compounds have been extensively studied for their biological activities. Methyl substituted pyrazoles, a related category, are recognized for exhibiting a wide spectrum of biological activities, suggesting the potential of pyrazol-3-yl)ethanone derivatives in medicinal chemistry. These activities range from herbicidal and antimicrobial to antifungal, antiviral, and antioxidant properties (Sharma et al., 2021).

Role in Dental Composite Materials

  • Pyrazol-3-yl)ethanone derivatives are being explored for inclusion in dental composites due to their antibacterial properties. Although adding these compounds can potentially increase the antibacterial properties of flowable dental composites, their impact on the mechanical properties of these composites, like compressive strength, needs careful evaluation (Abaszadeh et al., 2020).

Importance in Synthesis of Heterocyclic Compounds

  • Pyrazol-3-yl)ethanone derivatives serve as critical building blocks in the synthesis of various classes of heterocyclic compounds. They offer unique reactivity patterns and are used in generating versatile cynomethylene dyes from a broad range of precursors, highlighting their significance in organic synthesis and potential applications in dye manufacture (Gomaa & Ali, 2020).

Safety And Hazards

The safety and hazards associated with a compound depend on its structure and biological activity. Pyrazole compounds can have a wide range of biological activities, which could potentially include toxic effects . Therefore, appropriate safety precautions should be taken when handling “1-(4-hydroxy-1-methyl-1H-pyrazol-3-yl)ethanone”.

Future Directions

Given the wide range of biological activities of pyrazole compounds, “1-(4-hydroxy-1-methyl-1H-pyrazol-3-yl)ethanone” could be a potential candidate for further study in drug development . Future research could focus on elucidating its biological activity, mechanism of action, and potential therapeutic applications.

properties

IUPAC Name

1-(4-hydroxy-1-methylpyrazol-3-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-4(9)6-5(10)3-8(2)7-6/h3,10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEORKOPYFBOSIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NN(C=C1O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-hydroxy-1-methyl-1H-pyrazol-3-yl)ethanone

CAS RN

95884-20-1
Record name 1-(4-hydroxy-1-methyl-1H-pyrazol-3-yl)ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a 40% aqueous solution of glyoxal (7.1 mL, 62 mmol) was added a solution of 2-oxopropanal methylhydrazone (6.17 g, 61.6 mmol) in water (300 mL). The mixture was heated at reflux for 1 hour before cooling to room temperature. The mixture was extracted with CH2Cl2 (4×). The combined organic extracts were dried over NaSO4, filtered, concentrated and purified by CombiFlash (120 g column, 30-40% EtOAc/hexanes gradient) to provide 1-(4-hydroxy-1-methyl-1H-pyrazol-3-yl)ethanone (5.93 g, 69%).
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7.1 mL
Type
reactant
Reaction Step One
Name
2-oxopropanal methylhydrazone
Quantity
6.17 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One

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